1-(Phenylsulfonyl)-4-methoxy-5-azaindole
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Overview
Description
1-(Phenylsulfonyl)-4-methoxy-5-azaindole is a heterocyclic compound that features both an indole and a sulfone group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the sulfone group is known for its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole typically involves the formation of the indole core followed by the introduction of the phenylsulfonyl group. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequently, the methoxy group can be introduced via methylation, and the phenylsulfonyl group can be added through sulfonylation reactions using reagents like phenylsulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-4-methoxy-5-azaindole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of 1-(Phenylsulfonyl)-4-hydroxy-5-azaindole.
Reduction: Formation of 1-(Phenylthio)-4-methoxy-5-azaindole.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(Phenylsulfonyl)-4-methoxy-5-azaindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the sulfone group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. Specific pathways and targets may include enzyme inhibition or receptor binding, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Phenylsulfonyl)-2-indoleboronic acid
- 1-(Phenylsulfonyl)indole
- Phenylsulfonylacetophenone
Uniqueness
1-(Phenylsulfonyl)-4-methoxy-5-azaindole is unique due to the presence of both the methoxy and sulfone groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methoxypyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14-12-8-10-16(13(12)7-9-15-14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLNWPPFLNINEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208355 |
Source
|
Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-22-5 |
Source
|
Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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